molecular formula C7H11NO4S B128490 (Rac)-Telmesteine CAS No. 127657-29-8

(Rac)-Telmesteine

Katalognummer: B128490
CAS-Nummer: 127657-29-8
Molekulargewicht: 205.23 g/mol
InChI-Schlüssel: XBJWOGLKABXFJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rac)-Telmesteine is a heterocyclic compound with the molecular formula C7H11NO4S It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms

Analyse Chemischer Reaktionen

Types of Reactions

(Rac)-Telmesteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various thiazolidine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Rac)-Telmesteine is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

(Rac)-Telmesteine is a compound that has garnered attention for its biological activities, particularly in the context of inflammation and protease inhibition. This article delves into the various aspects of this compound's biological activity, supported by research findings, case studies, and relevant data tables.

Overview of this compound

This compound is primarily recognized for its anti-protease properties, which make it a candidate for therapeutic applications in inflammatory conditions. It has been shown to inhibit the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in RAW264.7 macrophage cells, indicating its potential role in modulating inflammatory responses .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Nitric Oxide Production : Studies have demonstrated that this compound can significantly reduce LPS-induced NO production in macrophages, a critical mediator in inflammatory processes .
  • Protease Inhibition : As an anti-protease agent, this compound may prevent the degradation of extracellular matrix components, thereby contributing to tissue protection during inflammatory responses .

In Vitro Studies

In vitro studies have provided insights into the biological activity of this compound:

  • Cell Line Studies : In RAW264.7 cells, treatment with this compound resulted in a dose-dependent decrease in NO production following LPS exposure. This suggests that the compound could be effective in reducing inflammatory responses mediated by macrophages.

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound:

  • Animal Models : Animal studies have indicated that administration of this compound can lead to reduced inflammation markers, supporting its potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the practical applications and efficacy of this compound in clinical settings:

  • Chronic Inflammatory Conditions : A case study involving patients with chronic inflammatory diseases showed improvement in symptoms following treatment with this compound, suggesting its utility as an adjunct therapy.
  • Respiratory Disorders : Another study focused on patients with respiratory issues indicated that this compound could help reduce exacerbations associated with inflammation.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeModel UsedKey Findings
In VitroRAW264.7 CellsReduced LPS-induced NO production
In VivoAnimal ModelsDecreased inflammation markers
Clinical Case StudyChronic ConditionsSymptom improvement post-treatment
Clinical Case StudyRespiratory DisordersReduced exacerbations linked to inflammation

Eigenschaften

IUPAC Name

3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWOGLKABXFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469485, DTXSID10869680
Record name 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_48764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127657-29-8
Record name 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Telmesteine
Reactant of Route 2
Reactant of Route 2
(Rac)-Telmesteine
Reactant of Route 3
Reactant of Route 3
(Rac)-Telmesteine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(Rac)-Telmesteine
Reactant of Route 5
(Rac)-Telmesteine
Reactant of Route 6
Reactant of Route 6
(Rac)-Telmesteine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.